molecular formula C26H26N4O2S B2656863 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide CAS No. 1242866-95-0

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B2656863
CAS No.: 1242866-95-0
M. Wt: 458.58
InChI Key: BUKCAYKYXXVFBS-UHFFFAOYSA-N
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Description

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a potent and selective small-molecule inhibitor designed to target the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The core thieno[3,2-d]pyrimidine scaffold is a well-characterized pharmacophore that mimics the adenine moiety of ATP, enabling competitive binding at the kinase domain [1] . This specific inhibitor is of significant research value for investigating aberrant EGFR signaling pathways, which are frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma [2] . By potently inhibiting EGFR-mediated autophosphorylation and downstream signaling cascades such as MAPK/ERK and PI3K/Akt, this compound serves as a critical tool for elucidating the mechanisms of oncogenic proliferation, survival, and metastasis in cellular and in vivo models. Its application extends to studying resistance mechanisms to first-generation EGFR inhibitors and for the preclinical evaluation of novel combination therapies aimed at overcoming such resistance [3] .

Properties

CAS No.

1242866-95-0

Molecular Formula

C26H26N4O2S

Molecular Weight

458.58

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32)

InChI Key

BUKCAYKYXXVFBS-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidine ring and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide exhibit significant antimicrobial properties. Research has shown that derivatives of thieno[3,2-d]pyrimidines can effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or enzyme function.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE), which is critical in therapeutic strategies for neurodegenerative diseases like Alzheimer's disease. In vitro assays have demonstrated comparable IC50 values to established AChE inhibitors, suggesting promising therapeutic applications.

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold is recognized for its anticancer properties. Studies have reported cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Ongoing investigations aim to elucidate the specific molecular interactions that facilitate these effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the compound typically involves multi-step reactions:

  • Formation of Thieno[3,2-d]pyrimidine : Cyclization reactions using appropriate precursors.
  • Piperidine Ring Construction : Nucleophilic substitution reactions.
  • Amide Bond Formation : Coupling reagents are employed to attach the phenylethyl moiety.

Antimicrobial Testing

A study evaluated several derivatives against a panel of bacterial strains:

Compound IDBacterial StrainZone of Inhibition (mm)
Z250-1310Escherichia coli15
Z250-1310Staphylococcus aureus18

Enzyme Inhibition Assay

In vitro assays revealed that the compound exhibited IC50 values comparable to known AChE inhibitors, indicating its potential utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., 2-fluorophenyl in [3]) enhance metabolic stability and may improve binding affinity to hydrophobic pockets in target proteins.

Research Findings and Implications

  • Solubility Challenges: The target compound’s high molecular weight and lipophilic substituents may limit aqueous solubility, necessitating formulation optimization (e.g., salt formation or nanoemulsions) [1][6].

Biological Activity

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a thieno[3,2-d]pyrimidine core and a piperidine ring, suggests a range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S with a molecular weight of approximately 458.58 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC26H26N4O2S
Molecular Weight458.58 g/mol
LogP3.9367
Polar Surface Area59.962 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The structural features of the compound allow it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anti-inflammatory Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anti-inflammatory properties. For example, derivatives of thienopyrimidines have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in both in vitro and in vivo models of inflammation . This suggests that our compound may also possess similar anti-inflammatory effects.

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer activity through its ability to inhibit key kinases involved in cancer signaling pathways. Preliminary studies suggest that compounds sharing this scaffold can inhibit protein kinase B (PKB), which is often deregulated in cancer cells . This positions the compound as a potential anticancer agent.

Antimicrobial Activity

Thienopyrimidines have also demonstrated antimicrobial properties against various pathogens. A review highlighted their broad-spectrum activity, including antibacterial and antifungal effects . The structural diversity within this class of compounds allows for targeted modifications that can enhance their biological activity against specific microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrimidine derivatives:

  • Anti-inflammatory Effects : A study demonstrated that thienopyrimidine derivatives significantly reduced inflammation markers in models of acute lung injury .
  • Anticancer Activity : In vitro assays using the MCF-7 breast cancer cell line showed that related compounds exhibited cytotoxic effects comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : A series of thienopyrimidine derivatives were tested against various bacterial strains, showing promising results that warrant further investigation .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and what are common challenges in its preparation?

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation of thieno[3,2-d]pyrimidine precursors with piperidine derivatives. For example, analogous thieno-pyrimidine scaffolds are synthesized via cyclization reactions using urea or thiourea derivatives under acidic or basic conditions . Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions from reactive intermediates. Purification often requires column chromatography or recrystallization to achieve >95% purity. Reaction solvents (e.g., DMF, THF) and catalysts (e.g., p-toluenesulfonic acid) must be optimized to improve yields .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions. Aromatic protons in the thieno-pyrimidine ring typically appear at δ 7.2–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles. For example, dihedral angles in similar compounds range from 113° to 126° for pyrimidine-piperidine junctions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₅H₂₅N₃O₂S).
  • IR spectroscopy : Confirms carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay variability, such as differences in cell lines, incubation times, or solvent effects (DMSO vs. aqueous buffers). To mitigate this:

  • Standardize assay protocols using reference inhibitors (e.g., kinase inhibitors for enzymatic studies).
  • Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to assess significance .
  • Validate target engagement via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modification of substituents:

  • Piperidine moiety : Replace the phenethyl group with bulkier arylalkyl chains to assess steric effects on receptor binding .
  • Thieno-pyrimidine core : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 7-position to modulate electronic properties and π-π stacking interactions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Compare with experimental IC₅₀ values to refine models .

Q. How can reaction byproducts be identified and minimized during large-scale synthesis?

Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:

  • Reaction monitoring : Use TLC or HPLC-MS to track intermediates and terminate reactions at optimal conversion (~90%).
  • Temperature control : Maintain reactions at 60–80°C to avoid thermal degradation .
  • Post-synthesis analysis : Employ LC-HRMS to identify impurities (e.g., dealkylated or dimerized species). Purify via preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Photostability : Expose to UV light (320–400 nm) and analyze photodegradants with LC-MS/MS .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., PEG 400, Cremophor EL) or cyclodextrin complexes to enhance solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen for pH-dependent release .
  • Nanoencapsulation : Prepare liposomal or polymeric nanoparticles (size <200 nm) to improve bioavailability .

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